molecular formula C32H30Br4O10S2 B3823267 2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane

2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane

Cat. No.: B3823267
M. Wt: 958.3 g/mol
InChI Key: SNCFHAVZCFZLOY-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane is a complex organic compound characterized by multiple bromine atoms and sulfonyl groups attached to a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol typically involves multiple steps of bromination and sulfonation. The process begins with the bromination of phenolic compounds using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, de-brominated phenols, and substituted phenolic compounds .

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol involves its interaction with specific molecular targets. The compound’s bromine atoms and sulfonyl groups enable it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromophenol
  • 2,4-Dibromophenol
  • 2,5-Dibromophenol
  • 2,6-Dibromophenol
  • 3,4-Dibromophenol
  • 3,5-Dibromophenol

Uniqueness

Compared to these similar compounds, 2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol is unique due to its additional sulfonyl groups and the presence of multiple bromine atoms. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,6-dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Br4O6S2.2C4H8O2/c25-19-9-17(10-20(26)23(19)29)35(31,32)15-5-1-13(2-6-15)14-3-7-16(8-4-14)36(33,34)18-11-21(27)24(30)22(28)12-18;2*1-2-6-4-3-5-1/h1-12,29-30H;2*1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCFHAVZCFZLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCO1.C1COCCO1.C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)C4=CC(=C(C(=C4)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30Br4O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

958.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane
Reactant of Route 2
2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane
Reactant of Route 3
Reactant of Route 3
2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane
Reactant of Route 4
2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane
Reactant of Route 5
Reactant of Route 5
2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane
Reactant of Route 6
Reactant of Route 6
2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane

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